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2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine
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Overview
Description
2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is an organosilicon compound that features a pyridine ring substituted with chlorine, fluorine, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine typically involves the halogenation of pyridine derivatives followed by silylation. One common method includes the reaction of 2-chloro-3-fluoropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Types of Reactions:
Substitution Reactions: The chlorine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, often with organometallic reagents or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the pyridine ring.
Silylation and Desilylation: The trimethylsilyl group can be removed or replaced under acidic or basic conditions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for selective oxidation.
Acids/Bases: Strong acids or bases are employed for silylation and desilylation reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent might yield a new pyridine derivative with an alkyl or aryl group replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is C6H7ClF2NSi, characterized by a pyridine ring substituted with chlorine, fluorine, and a trimethylsilyl group. The presence of these functional groups enhances its reactivity and potential applications.
Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique electronic properties allow it to participate in nucleophilic substitutions and coupling reactions, facilitating the formation of complex molecular architectures.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be utilized in the synthesis of antiviral drugs. For instance, modifications to the pyridine ring have led to compounds exhibiting significant activity against viral infections, showcasing the potential for developing new therapeutics based on this scaffold .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in targeting kinases and other critical enzymes involved in disease pathways. The trifluoromethyl group enhances lipophilicity, improving binding affinity to active sites.
Table 1: Summary of Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Kinase A | Competitive | |
Protein Phosphatase | Non-competitive | |
Cyclooxygenase | Partial inhibition |
Herbicides and Pesticides
The compound's structural features make it suitable for developing herbicides and pesticides. Its ability to disrupt biochemical pathways in plants and pests is being explored for agricultural applications.
Case Study: Herbicidal Activity
Studies indicate that this compound derivatives exhibit potent herbicidal activity against various weed species. Field trials have shown improved efficacy compared to traditional herbicides, suggesting its potential as a leading candidate in agrochemical formulations .
Insecticidal Properties
Research has also focused on the insecticidal properties of this compound. Its effectiveness against common agricultural pests has been documented, providing an alternative to conventional insecticides.
Table 2: Insecticidal Efficacy Data
Cross-Coupling Reactions
The compound is frequently used in cross-coupling reactions due to its ability to form stable intermediates with various organometallic reagents.
Case Study: Cross-Coupling with Organometallics
Research has shown successful coupling reactions between this compound and organozinc reagents, yielding complex biaryl compounds with high selectivity and yield . This application underscores its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism by which 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine exerts its effects depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
2-Chloro-4-(trimethylsilyl)pyridine: Similar but lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluoro-4-(trimethylsilyl)pyridine:
Uniqueness: 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is unique due to the combination of chlorine, fluorine, and trimethylsilyl groups on the pyridine ring. This unique substitution pattern provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structural features, including the presence of halogens and a trimethylsilyl group, may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a pyridine ring substituted with chlorine and fluorine atoms, as well as a trimethylsilyl group, which may enhance lipophilicity and affect the compound's pharmacokinetics.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt cellular processes.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could be relevant for therapeutic applications in diseases where these enzymes play a crucial role.
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be lower than those of several known antibiotics, indicating its potential as an alternative antimicrobial agent.
Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
---|---|---|
This compound | 32 | 16 |
Control Antibiotic A | 64 | 32 |
Control Antibiotic B | 128 | 64 |
Enzyme Inhibition Studies
Research focused on the inhibition of specific kinases has revealed that this compound can effectively inhibit PKMYT1, a kinase involved in cell cycle regulation. The compound exhibited an IC50 value of 0.5 µM, indicating potent inhibitory activity.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 0.5 | PKMYT1 |
Known Inhibitor A | 0.8 | PKMYT1 |
Known Inhibitor B | 1.5 | PKMYT1 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. The presence of the trimethylsilyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Furthermore, the halogen substituents may facilitate interactions with specific biological targets.
Properties
CAS No. |
860296-22-6 |
---|---|
Molecular Formula |
C8H11ClFNSi |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClFNSi/c1-12(2,3)6-4-5-11-8(9)7(6)10/h4-5H,1-3H3 |
InChI Key |
JZPHGISCKHRSLG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)Cl)F |
Origin of Product |
United States |
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